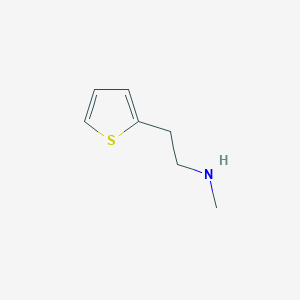

N-Methyl-2-(thiophen-2-YL)ethanamine

描述

Research Trajectory and Scientific Significance of N-Methyl-2-(thiophen-2-YL)ethanamine

This compound, a derivative of 2-thiophene-ethylamine, belongs to the vast family of thiophene (B33073) compounds. Thiophenes are five-membered heterocyclic rings containing a sulfur atom and are considered structural analogs of benzene (B151609). impactfactor.org This structural similarity allows them to often be used as bioisosteric replacements for phenyl rings in the design of new bioactive molecules, which can improve physicochemical properties, metabolic stability, and binding affinity. The research into thiophene derivatives is extensive, with applications in medicinal chemistry, materials science, and the manufacturing of dyes and aroma compounds. impactfactor.orgnih.gov

While specific, in-depth research focused exclusively on this compound is not widely published, its structural components suggest a significant potential for scientific inquiry. The presence of the thiophene ring, a known pharmacophore, combined with an N-methylated ethanamine side chain, positions it as a valuable building block in synthetic and medicinal chemistry. nih.gov One notable, albeit brief, mention in the scientific literature indicates its use in the preparation of DNA-dependent proteins, highlighting a potential role in biochemical and molecular biology research. The hydrochloride salt of the compound is also commercially available, suggesting its utility as a research chemical.

Overview of Heterocyclic Ethanamine Chemistry in Research

Heterocyclic amines, particularly those containing nitrogen, are fundamental to the structure of many natural products and biologically active molecules. nih.govambeed.com The ethanamine side chain, when attached to a heterocyclic core, creates a scaffold that is prevalent in many pharmacologically active compounds. This structural motif is a key component of numerous neurotransmitters and hormones, and as such, derivatives are often explored for their potential to interact with various receptors and enzymes in the central nervous system and other biological systems.

The field of heterocyclic ethanamine chemistry is rich and varied, with ongoing research into their synthesis and biological activities. These compounds have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govambeed.commdpi.com The introduction of different heterocyclic rings and substitutions on the ethanamine chain allows for the fine-tuning of the molecule's properties to target specific biological pathways.

Rationale for Comprehensive Academic Investigation of this compound

The rationale for a thorough academic investigation of this compound stems from several key factors. Firstly, the well-established biological importance of the thiophene nucleus in a multitude of approved drugs provides a strong impetus for the exploration of its novel derivatives. nih.gov Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, and the specific substitution pattern of this compound presents an opportunity to discover new biological functions.

Secondly, the N-methylated ethanamine side chain is a common feature in many psychoactive compounds and neurotransmitter analogues. Its presence in this molecule suggests a potential for neurological or psychiatric applications, warranting further pharmacological screening. The structural similarity to other researched phenethylamines further supports this line of inquiry.

Finally, as a unique chemical entity, a comprehensive study of its synthesis, characterization, and reactivity would be a valuable addition to the field of heterocyclic chemistry. Understanding its fundamental properties would enable its use as a versatile intermediate in the synthesis of more complex molecules with potential applications in materials science and drug discovery. The lack of extensive published data on this specific compound underscores the need for a detailed investigation to fully elucidate its scientific potential.

Interactive Data Table: Physicochemical Properties of this compound and a Related Compound

Since specific experimental data for this compound is limited, the following table includes available information for the target compound and its close structural relative, 2-Thiopheneethylamine, for comparative purposes.

| Property | This compound | 2-Thiopheneethylamine |

| CAS Number | 106891-32-1 | 30433-91-1 |

| Molecular Formula | C₇H₁₁NS | C₆H₉NS |

| Molecular Weight | 141.23 g/mol | 127.20 g/mol |

| Boiling Point | Not available | 201-202 °C |

| Density | Not available | 1.08-1.09 g/cm³ |

| Solubility | Not available | Slightly soluble in water |

| Flash Point | Not available | 87 °C |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-methyl-2-thiophen-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-8-5-4-7-3-2-6-9-7/h2-3,6,8H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSCPAWBLQEUAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30331177 | |

| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106891-32-1 | |

| Record name | N-Methyl-2-(thiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30331177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106891-32-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N Methyl 2 Thiophen 2 Yl Ethanamine

Chemical Synthesis of the N-Methyl-2-(thiophen-2-YL)ethanamine Scaffold

The construction of the this compound core can be achieved through several distinct synthetic pathways, broadly categorized as multi-step approaches and reduction-based routes.

Multi-step syntheses typically commence with thiophene (B33073) or a simple thiophene derivative, progressively building the ethylamine (B1201723) side chain. One common strategy begins with the formylation of thiophene to produce 2-thiophenecarboxaldehyde. dissertationtopic.netgoogle.com From this intermediate, several pathways diverge.

The nitromethane (B149229) method involves a Henry reaction between 2-thiophenecarboxaldehyde and nitromethane to yield 1-(thiophen-2-yl)-2-nitroethanol, which is then dehydrated to form 2-(2-nitroethenyl)thiophene. Subsequent reduction of the nitro group furnishes 2-(thiophen-2-yl)ethanamine. google.com The final step to obtain the target compound is the selective N-methylation of this primary amine.

Another pathway, the 2-thiophene acetonitrile (B52724) method , involves the conversion of thiophene to 2-chloromethyl thiophene. This intermediate reacts with sodium cyanide to produce 2-thiopheneacetonitrile. google.com Reduction of the nitrile group yields 2-(thiophen-2-yl)ethanamine, which is then methylated.

A third approach utilizes 2-thiophene ethanol (B145695) as a key intermediate. This can be synthesized from thiophene by first preparing 2-bromothiophene, followed by a Grignard reaction and subsequent reaction with ethylene (B1197577) oxide. google.com The alcohol is then converted to a better leaving group (e.g., a tosylate or halide) and displaced by methylamine (B109427) to afford this compound.

A more elaborate multi-step synthesis reported involves a five-step sequence starting from thiophene:

Thiophene → 2-Thiophenecarboxaldehyde : Vilsmeier-Haack formylation.

2-Thiophenecarboxaldehyde → 2-Thiophenic acid : Oxidation of the aldehyde.

2-Thiophenic acid → 2-Thiopheneacetic acid : Arndt-Eistert homologation.

2-Thiopheneacetic acid → 2-Thiophenepropionic acid : A second Arndt-Eistert homologation.

2-Thiophenepropionic acid → 2-(Thiophen-2-yl)ethanamine : Schmidt rearrangement. google.com This primary amine would then undergo N-methylation.

Reduction-based strategies are highly efficient for synthesizing amines. The most direct method is the reductive amination of 2-thiopheneacetaldehyde with methylamine. mdma.chpsu.edu This reaction typically proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the secondary amine. psu.eduorganic-chemistry.org The precursor, 2-thiopheneacetaldehyde, can be prepared from 2-thiophenecarboxaldehyde through a Darzens condensation with an alkyl chloroacetate, followed by hydrolysis and decarboxylation. chemicalbook.com

Another significant reduction-based route is the reduction of N-methyl-2-(thiophen-2-yl)acetamide. This amide can be prepared by reacting 2-thiopheneacetyl chloride (derived from 2-thiopheneacetic acid) with methylamine. Strong reducing agents like lithium aluminum hydride (LAH) are then used to reduce the amide to the corresponding amine.

The reduction of a pre-formed imine, specifically N-Methylene-2-(thiophen-2-yl)ethanamine, also yields the target secondary amine. ambeed.comsimsonpharma.com This imine can be synthesized from the primary amine, 2-(thiophen-2-yl)ethanamine, and formaldehyde.

The choice of reagents and catalysts is crucial for the efficiency and selectivity of the synthesis. In reductive amination reactions, a combination of a titanium(IV) alkoxide, such as titanium(IV) isopropoxide, and a hydride source, like sodium borohydride, has proven effective. mdma.chpsu.edu This system is valued for its compatibility with various functional groups. mdma.ch Other reducing agents for reductive amination include sodium triacetoxyborohydride (B8407120) and catalytic systems involving silanes. organic-chemistry.org

For the N-methylation step, various protocols exist. Classical methods involve using methyl iodide. orgsyn.org More modern, sustainable approaches utilize methanol (B129727) as a C1 source in the presence of a ruthenium catalyst, such as (DPEPhos)RuCl2PPh3, and a base like cesium carbonate. nih.gov

The table below summarizes typical reaction conditions for key synthetic transformations.

| Transformation | Reagents & Catalysts | Solvent | Temperature | Reference(s) |

| Reductive Amination | 2-Thiopheneacetaldehyde, Methylamine, Ti(Oi-Pr)₄, NaBH₄ | Methanol/Diethyl Ether | Room Temp | mdma.ch, psu.edu |

| Nitrile Reduction | 2-Thiopheneacetonitrile, LiAlH₄ or H₂/Raney Ni | Diethyl Ether/THF or Ethanol | Reflux/High Pressure | google.com |

| Amide Reduction | N-methyl-2-(thiophen-2-yl)acetamide, LiAlH₄ | THF | Reflux | N/A |

| N-Methylation | 2-(Thiophen-2-yl)ethanamine, Methanol, (DPEPhos)RuCl₂PPh₃, Cs₂CO₃ | Methanol | 120-140 °C | nih.gov |

| Grignard Reaction | 2-Bromothiophene, Mg, Ethylene Oxide | Anhydrous Ether/THF | 0-20 °C | google.com |

Design and Synthesis of this compound Derivatives and Analogues

Derivatization of the this compound scaffold is key to exploring its structure-activity relationships for various applications. Modifications can be targeted at the thiophene ring or the ethanamine side chain.

Altering the thiophene ring allows for fine-tuning of the molecule's electronic and steric properties. A common strategy involves starting with a pre-functionalized thiophene ring and carrying it through a synthetic sequence similar to those described for the parent compound. For example, electrophilic substitution or metal-catalyzed cross-coupling reactions can introduce substituents at the 3, 4, or 5-positions of the thiophene ring.

One study detailed the synthesis of derivatives where a methyl group and a carboxylate were present on the thiophene ring, starting from a substituted thiophene precursor. mdpi.com Another synthetic approach involved linking a phenoxy group to the 4-position of the thiophene ring via a methylene (B1212753) ether linkage. mdpi.com This was achieved by reacting a 4-(chloromethyl)thiophene-2-carbaldehyde (B3024638) intermediate with a substituted phenol. mdpi.com The resulting aldehyde then undergoes reductive amination to install the desired side chain.

Furthermore, palladium-copper catalyzed Sonogashira coupling has been used to introduce ethynyl-pyridyl groups at the 2- and 5-positions of a diiodothiophene core, creating extended conjugated systems. mdpi.com While the specific N-methyl-ethanamine side chain was not the focus, the methodology demonstrates a powerful tool for thiophene functionalization that could be adapted for such derivatives.

The table below presents examples of thiophene ring modifications.

| Starting Material | Reaction Type | Position(s) Modified | Resulting Structure Type | Reference(s) |

| Thiophene-2-carbaldehyde (B41791) | Chloromethylation, Etherification | 4-position | 4-((Phenoxy)methyl)thiophene derivative | mdpi.com |

| 2,5-Diiodothiophene | Sonogashira Coupling | 2,5-positions | 2,5-Bis(alkynyl)thiophene derivative | mdpi.com |

| 2-Aminothiophene derivative | Amidation | 2-position (Amine) | N-(thiophen-2-yl) Nicotinamide (B372718) derivative | mdpi.com |

Modifications to the ethanamine portion of the molecule can significantly impact its properties. These changes include altering the N-substituents, modifying the ethyl bridge, or forming imine derivatives.

The nitrogen atom is a primary site for diversification. While the focus is on the N-methyl compound, homologous structures such as the N-ethyl derivative have been synthesized by reacting 2-thiophenemethanamine with bromoethane. prepchem.com This alkylation approach can be extended using various alkyl halides or through reductive amination with different aldehydes to install a wide array of N-substituents.

The ethyl bridge can also be modified. For instance, introducing substituents on the carbon atoms of the chain can create chiral centers and alter the molecule's conformation. Synthesis of such analogs can be achieved by starting with a substituted precursor, such as 1-(thiophen-2-yl)ethanone, which can be converted to its corresponding amine via reductive amination, yielding an α-methyl substituted analogue.

The primary amine precursor, 2-(thiophen-2-yl)ethanamine, is also a versatile intermediate for derivatization. It can react with various aldehydes and ketones to form Schiff base (imine) derivatives. researchgate.netmdpi.com For example, condensation with terephthalaldehyde (B141574) can produce bis-imine ligands. researchgate.net These imines can be stable final products or can be subsequently reduced to afford more complex secondary or tertiary amines.

| Modification Site | Reaction Type | Reagents | Product Class | Reference(s) |

| Nitrogen Atom | N-Alkylation | Bromoethane, Triethylamine | N-Ethyl-N-methyl-2-thiophenemethanamine | prepchem.com |

| Nitrogen Atom | Schiff Base Formation | 4-Pyridinecarboxaldehyde | (E)-1-(pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanimine | mdpi.com |

| Ethyl Chain (α-carbon) | Reductive Amination | 1-(Thiophen-2-yl)ethanone, Methylamine | N-Methyl-1-(thiophen-2-yl)ethanamine | cymitquimica.com |

Synthesis of Schiff Bases Incorporating the Thiophene-2-ylethylamine Framework

The synthesis of Schiff bases from this compound and its analogues is a cornerstone of their derivatization. These reactions typically involve the condensation of the primary or secondary amine functionality with an aldehyde or ketone, often under reflux conditions with a catalytic amount of acid. nih.gov The resulting imine or Schiff base is a versatile intermediate for the construction of more complex molecular architectures and for the generation of ligands for metal complexation.

A common synthetic route involves the reaction of a thiophene-2-ethylamine (B45403) derivative with a substituted aldehyde. For instance, thiophene‐2‐ethylamine has been reacted with various substituted salicylaldehydes (such as 2-hydroxy-4-nitrobenzaldehyde (B20821) and 2-hydroxy-4-bromobenzaldehyde) in an alcoholic solvent to yield the corresponding Schiff base ligands. eijppr.commdpi.com The reaction is typically carried out by refluxing equimolar amounts of the amine and aldehyde. eijppr.com Similarly, Schiff bases have been prepared by condensing thiophene-2-carboxaldehyde with various anilines in ethanol with a few drops of concentrated sulfuric acid. nih.gov

While direct examples of Schiff base synthesis starting from this compound are not extensively documented in the reviewed literature, the synthetic principles are directly applicable. The condensation would proceed between the secondary amine of this compound and a suitable aldehyde or ketone.

Table 1: Examples of Synthesized Schiff Bases from Thiophene-2-ylethylamine Analogues

| Amine Precursor | Aldehyde/Ketone Precursor | Schiff Base Product Name | Reference |

| Thiophene-2-ethylamine | 2-Hydroxybenzaldehyde | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol | eijppr.com |

| Thiophene-2-ethylamine | 2-Hydroxy-4-nitrobenzaldehyde | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol | eijppr.commdpi.com |

| Thiophene-2-ethylamine | 2-Hydroxy-4-bromobenzaldehyde | 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol | eijppr.commdpi.com |

| Thiophene-2-carboxaldehyde | Aniline | 2-thiophenylidine aniline | nih.gov |

Formation of Metal Complexes from Thiophene-2-ylethylamine Ligands

Schiff bases derived from this compound and its analogues, possessing nitrogen and often other donor atoms like oxygen or sulfur, are excellent ligands for the coordination of a wide range of metal ions. The synthesis of these metal complexes typically involves the reaction of the Schiff base ligand with a metal salt in an appropriate solvent.

The general procedure for the synthesis of these complexes involves dissolving the Schiff base ligand in a suitable solvent, such as ethanol or methanol, and then adding a solution of the metal salt (e.g., chlorides, acetates, or perchlorates) to it. The reaction mixture is often stirred and may require heating to facilitate the complexation. organic-chemistry.orgresearchgate.net The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. organic-chemistry.org

A variety of metal complexes have been synthesized using Schiff base ligands derived from thiophene-2-ylethylamine and its analogues. These include complexes of cobalt(III), nickel(II), copper(II), zinc(II), cadmium(II), and palladium(II). eijppr.comdalalinstitute.comacs.org The stoichiometry of the resulting complexes can vary, with common ratios of ligand to metal being 1:1 or 2:1. dalalinstitute.comacs.org

The coordination environment of the metal ion in these complexes is determined by the nature of the ligand and the metal ion itself. For example, in some reported complexes, the Schiff base ligand acts as a bidentate or tridentate ligand, coordinating to the metal center through the azomethine nitrogen, the thiophene sulfur, and/or a deprotonated hydroxyl group. organic-chemistry.orgresearchgate.net The geometry of the resulting complexes can range from square planar to tetrahedral or octahedral. researchgate.netdalalinstitute.com

Characterization of these metal complexes involves techniques such as FT-IR, UV-visible spectroscopy, elemental analysis, and magnetic susceptibility measurements. FT-IR spectroscopy helps to identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of the donor groups upon complexation. UV-visible spectroscopy provides information about the electronic transitions within the complex and can help to deduce the geometry around the metal center. eijppr.com

Table 2: Examples of Metal Complexes with Thiophene-2-ylethylamine Analogue-Based Ligands

| Schiff Base Ligand | Metal Salt | Complex Formula | Geometry | Reference |

| 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)phenol | CoCl₂·6H₂O | [Co(L)(H₂O)₃]Cl₂ | Octahedral | eijppr.com |

| 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-nitrophenol | NiCl₂·6H₂O | [Ni(L)(H₂O)₃]Cl₂ | Octahedral | eijppr.com |

| 2-((E)-(2-(thiophen-2-yl)ethylimino)methyl)-4-bromophenol | CuCl₂·2H₂O | [Cu(L)(H₂O)₃]Cl₂ | Octahedral | eijppr.com |

| (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | ZnCl₂ | [Zn(DE)Cl₂] | Distorted Tetrahedral | dalalinstitute.com |

| (E)-N1,N1-diethyl-N2-(thiophen-2-ylmethylene)ethane-1,2-diamine | CdBr₂·4H₂O | [Cd(DE)Br₂] | Distorted Tetrahedral | dalalinstitute.com |

Mechanistic Studies of Synthetic Reactions Involving this compound Analogues

Mechanistic studies provide fundamental insights into the reaction pathways, transition states, and intermediates involved in the synthesis of derivatives of this compound. While specific mechanistic investigations on this exact compound are limited, studies on analogous systems, particularly the formation of Schiff bases from thiophene aldehydes, offer valuable information.

Theoretical studies on the formation of Schiff bases from thiophene-2-carbaldehyde and para-substituted anilines have elucidated a two-step mechanism. eijppr.com The first step is the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This step is often facilitated by a water molecule which acts as a proton shuttle. The second step involves the dehydration of the carbinolamine to form the final imine product. This dehydration is typically the rate-determining step of the reaction. The entire process is proposed to proceed through six-membered ring transition states. eijppr.com

The general mechanism for ligand substitution in the formation of metal complexes, such as those with thiophene-2-ylethylamine-based ligands, can be described by associative or dissociative pathways. In an associative mechanism, the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, which then releases a coordinated solvent molecule or another leaving group. dalalinstitute.com This is common for square-planar complexes, for instance.

The synthesis of the thiophene ring itself can proceed through various named reactions, each with a distinct mechanism. For example, the Gewald aminothiophene synthesis involves the Knoevenagel condensation of an α-cyanoester with a ketone, followed by cyclization with elemental sulfur. The mechanism proceeds through the formation of an acrylonitrile (B1666552) intermediate, which is then thiolated. The Fiesselmann thiophene synthesis, on the other hand, involves the condensation of a β-ketoester with a thioglycolic acid derivative. These fundamental reaction mechanisms for the core heterocyclic structure provide a basis for understanding the reactivity of its derivatives.

While these studies are on analogous compounds, the fundamental principles of nucleophilic attack, condensation, and ligand exchange are directly applicable to the reactions of this compound. Further experimental and computational studies would be beneficial to delineate the specific mechanistic nuances for this particular secondary amine.

Advanced Spectroscopic and Structural Characterization of N Methyl 2 Thiophen 2 Yl Ethanamine and Derivatives

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Methyl-2-(thiophen-2-YL)ethanamine Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information about its molecular framework.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals corresponding to the different types of protons in the molecule. The protons on the thiophene (B33073) ring would typically appear in the aromatic region (around 6.5-8.0 ppm). The specific chemical shifts and splitting patterns of these protons would be influenced by their positions on the ring. The protons of the ethylamine (B1201723) side chain would appear at higher field (lower ppm values). The methylene (B1212753) (CH₂) group adjacent to the thiophene ring would likely resonate at a different chemical shift than the methylene group attached to the nitrogen atom. The N-methyl (CH₃) group would produce a singlet, and the N-H proton of the secondary amine would also give a characteristic signal, the position of which can be dependent on solvent and concentration.

A hypothetical ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The carbon atoms of the thiophene ring would appear in the downfield region, while the carbons of the ethyl and methyl groups would be found at higher field.

Table 3.1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiophene-H | ~6.5 - 8.0 | Multiplet |

| -CH₂- (adjacent to thiophene) | ~2.8 - 3.2 | Triplet |

| -CH₂- (adjacent to NH) | ~2.6 - 3.0 | Triplet |

| N-CH₃ | ~2.3 - 2.6 | Singlet |

Table 3.2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene C (quaternary) | ~140 - 145 |

| Thiophene C-H | ~120 - 130 |

| -CH₂- (adjacent to thiophene) | ~30 - 35 |

| -CH₂- (adjacent to NH) | ~50 - 55 |

Mass Spectrometric Analysis of this compound and its Derivatives

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. For this compound (molecular formula C₇H₁₁NS), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Fragmentation of the molecular ion would likely involve cleavage of the C-C bond beta to the thiophene ring, leading to the formation of a stable thienylmethyl cation. Another common fragmentation pathway for amines is the alpha-cleavage, which would involve the loss of an ethyl group from the nitrogen atom. The resulting fragmentation pattern would be a unique fingerprint for the molecule.

Vibrational Spectroscopy (IR, Raman) in Characterizing this compound Compounds

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are used to identify functional groups. In the IR spectrum of this compound, one would expect to see characteristic absorption bands for the N-H stretch of the secondary amine (typically around 3300-3500 cm⁻¹), C-H stretches of the aromatic thiophene ring (around 3000-3100 cm⁻¹) and the aliphatic ethyl and methyl groups (around 2850-2960 cm⁻¹). The C=C stretching vibrations of the thiophene ring would appear in the 1400-1600 cm⁻¹ region. C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and could be useful in characterizing the thiophene ring vibrations.

Electronic Spectroscopy (UV-Vis) for this compound Derivatives

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The thiophene ring in this compound is the primary chromophore. Thiophene itself exhibits strong absorption bands in the UV region, typically around 230-240 nm, corresponding to π-π* transitions. The presence of the N-methylethanamine substituent may cause a slight shift in the absorption maximum (a batochromic or hypsochromic shift) and could also affect the intensity of the absorption.

Elemental Analysis and Purity Assessment Methodologies for this compound

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound (C₇H₁₁NS), the theoretical elemental composition would be calculated based on its molecular formula. Experimental values obtained from combustion analysis would be compared to these theoretical values to confirm the empirical formula and assess the purity of the sample. A close agreement between the experimental and theoretical percentages of carbon, hydrogen, nitrogen, and sulfur would be a strong indicator of the compound's purity.

Table 3.3: Theoretical Elemental Composition of this compound

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 59.52 |

| Hydrogen (H) | 7.85 |

| Nitrogen (N) | 9.92 |

Structure Activity Relationship Sar and Pharmacophore Modeling for N Methyl 2 Thiophen 2 Yl Ethanamine

Systematic Exploration of Structural Modifications and their Biological Impact on N-Methyl-2-(thiophen-2-YL)ethanamine Activity

The biological activity of compounds based on the this compound scaffold can be systematically modulated by structural modifications at three primary locations: the thiophene (B33073) ring, the ethylamine (B1201723) linker, and the terminal nitrogen atom.

Modifications of the Thiophene Ring: The thiophene ring is a key structural component, and its substitution can significantly influence biological activity. In related thiophene-containing compounds, such as N-(thiophen-2-yl) nicotinamide (B372718) derivatives, substitutions on the thiophene ring have been shown to impact fungicidal activity. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the ring system, affecting its interaction with biological targets. Studies on other thiophene derivatives have shown that the position and nature of substituents are critical. For example, in a series of thiophene analogs, the placement of specific substituents at the 5-position was found to be crucial for anti-inflammatory activity.

Modifications to the Ethylamine Linker: The ethylamine linker provides a degree of conformational flexibility. Altering its length, rigidity, or introducing substituents can impact how the molecule presents its key pharmacophoric features to a target. For example, shortening or lengthening the two-carbon chain would alter the distance between the thiophene ring and the nitrogen atom, which could be critical for optimal binding. Introducing substituents on the linker, such as a methyl group, could create steric hindrance or new chiral centers, potentially leading to stereoselective biological activities.

Modifications of the Nitrogen Atom: The nitrogen atom is a key basic center, likely involved in hydrogen bonding or ionic interactions with biological targets. The N-methyl group in this compound is a critical feature. The degree of N-alkylation (e.g., demethylation to the primary amine or substitution with larger alkyl groups) can profoundly affect both the potency and selectivity of a compound. For example, in a study of norbelladine (B1215549) derivatives, N-methylation was found to influence antiviral and cytotoxic activities. nih.gov Specifically, N-methylation led to an increased selectivity for HIV-1 inhibition. nih.gov The basicity of the nitrogen can also be fine-tuned by these modifications, which in turn affects the ionization state of the molecule at physiological pH.

A hypothetical exploration of these modifications and their potential impact on a generic biological activity is presented in the table below.

| Modification Site | Specific Modification | Predicted Impact on Activity | Rationale |

| Thiophene Ring | Addition of a halogen (e.g., Cl, Br) at the 5-position | Potential increase in lipophilicity and binding affinity. | Halogen bonding can enhance interactions with the target protein. |

| Thiophene Ring | Introduction of a methyl group | May enhance binding through hydrophobic interactions. | Fills a hydrophobic pocket in the binding site. |

| Ethylamine Linker | Shortening to a methylene (B1212753) linker | Reduced flexibility, may lead to a more rigid and potent conformation. | Constrains the molecule into a potentially more active conformation. |

| Ethylamine Linker | Lengthening to a propylene (B89431) linker | Increased flexibility, may allow for better adaptation to the binding site. | Can alter the vector of the amine relative to the aromatic ring. |

| Nitrogen Atom | Demethylation to a primary amine | May alter hydrogen bonding potential. | Primary amines have two hydrogen bond donors compared to the secondary amine's one. |

| Nitrogen Atom | Substitution with a larger alkyl group (e.g., ethyl, propyl) | May introduce steric hindrance or enhance hydrophobic interactions. | The size of the substituent can influence binding site compatibility. |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model for this compound would consist of several key features that are likely essential for its biological activity. These elements are derived from its fundamental chemical structure.

The Aromatic Thiophene Ring: The thiophene ring serves as a crucial hydrophobic and aromatic feature. It can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in a protein's binding site. The sulfur atom within the ring can also act as a hydrogen bond acceptor. In the design of novel anti-inflammatory agents, the thiophene scaffold has been noted for its efficacy. nih.gov

The Cationic Amine: At physiological pH, the secondary amine is expected to be protonated, forming a cationic center. This positively charged group is a critical pharmacophoric feature, capable of forming strong ionic interactions or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a biological target.

A summary of the key pharmacophoric elements is provided in the table below.

| Pharmacophoric Feature | Description | Potential Interactions |

| Aromatic Ring (Thiophene) | A five-membered heterocyclic aromatic ring. | π-π stacking, hydrophobic interactions. |

| Hydrogen Bond Acceptor (Sulfur) | The sulfur atom in the thiophene ring. | Hydrogen bonding with donor groups. |

| Cationic Center (Protonated Amine) | The protonated secondary amine at physiological pH. | Ionic interactions, hydrogen bonding. |

| Hydrophobic Feature (N-Methyl) | The methyl group attached to the nitrogen. | Hydrophobic interactions. |

| Hydrogen Bond Donor (Amine N-H) | The hydrogen atom on the protonated secondary amine. | Hydrogen bonding with acceptor groups. |

Conformational Analysis and its Influence on this compound Biological Activity

The biological activity of this compound is intrinsically linked to its three-dimensional conformation. The molecule possesses rotational freedom around the single bonds of the ethylamine linker, allowing it to adopt various spatial arrangements.

The relative orientation of the thiophene ring and the N-methylamino group is a key determinant of its interaction with a biological target. An extended conformation, where the thiophene and the nitrogen are maximally separated, might be favored for interaction with certain receptors, while a more folded or gauche conformation might be required for others.

The presence of the N-methyl group can also influence the conformational preferences of the molecule. In some cases, N-methylation can favor specific rotamers around the C-N bond, which may pre-organize the molecule into a bioactive conformation. For instance, studies on N-methylated peptides have demonstrated that methylation can lead to cis/trans isomerization of amide bonds, significantly altering the peptide backbone and its biological activity. mdpi.com While this compound does not have an amide bond, the principle that N-methylation can influence conformational equilibria is relevant. The slightly increased steric bulk of the methyl group compared to a hydrogen atom can create a preference for certain torsional angles to minimize steric strain.

Computational Approaches to this compound SAR (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools for understanding the SAR of a series of compounds like derivatives of this compound. QSAR models aim to establish a mathematical relationship between the chemical structures of a set of molecules and their biological activities.

For a series of this compound analogs, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as electronic, steric, hydrophobic, and topological.

Key Descriptors for QSAR of this compound Analogs:

| Descriptor Class | Specific Descriptor Examples | Relevance to this compound |

| Electronic | Dipole moment, HOMO/LUMO energies, partial atomic charges. | Describes the electronic nature of the thiophene ring and the basicity of the amine, which are important for electrostatic interactions. |

| Steric | Molecular volume, surface area, specific substituent steric parameters (e.g., Taft's Es). | Quantifies the size and shape of the molecule and its substituents, which is critical for fitting into a binding site. |

| Hydrophobic | LogP (octanol-water partition coefficient), molar refractivity. | Measures the lipophilicity of the molecule, which influences its ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Molecular connectivity indices, shape indices. | Encodes information about the branching and connectivity of the atoms in the molecule. |

Once these descriptors are calculated for a series of analogs with known biological activities, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms can be used to build a QSAR model. Such a model could, for example, reveal that the biological activity is positively correlated with the hydrophobicity of substituents on the thiophene ring and negatively correlated with the steric bulk of the N-alkyl group. These insights are invaluable for designing new, more potent analogs. QSAR studies on other thiophene-containing compounds have successfully identified key properties for antitumor and anti-inflammatory activities. nih.govresearchgate.net

Pharmacological and Biological Profile of N Methyl 2 Thiophen 2 Yl Ethanamine and Its Analogues

In Vitro Efficacy and Target Engagement Studies of N-Methyl-2-(thiophen-2-YL)ethanamine

The in vitro efficacy and target engagement of this compound and its analogues have been explored through various studies, revealing a range of biological activities. Research has primarily focused on the interaction of these compounds with different receptors and their potential to inhibit various enzymes.

Receptor Agonism and Antagonism by this compound Derivatives

The receptor interaction profiles of this compound derivatives are complex, with structural modifications significantly influencing their affinity and activity at various receptors. Analogous to other phenethylamine (B48288) derivatives, these compounds have been investigated for their effects on serotonergic, dopaminergic, and adrenergic receptors.

N-benzyl substitution in phenethylamines, for instance, has been shown to increase affinity and potency at the 5-HT2A receptor. mdpi.com A study on N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) revealed potent interactions with serotonergic 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.gov These NBOMe derivatives were found to be potent 5-HT2A receptor agonists with high selectivity over 5-HT1A receptors. nih.gov They also showed affinity for adrenergic α1 receptors and trace amine-associated receptor 1 (TAAR1), but not significantly for dopaminergic D1-3 receptors. nih.gov

The introduction of a thiophene (B33073) ring, as seen in N-methyl-1-(2-thiophen-2-ylphenyl)methanamine, creates a class of compounds known as phenylmethylamines, which contain a phenyl group substituted by a methanamine. drugbank.com Studies on N-substituted 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives showed that substitution on the amino group influenced affinity for dopamine (B1211576) D-1 and D-2 receptors. While the parent amine had affinity for both D-1 and D-2 binding sites, N-alkylation decreased affinity for D-1 sites but significantly enhanced effectiveness on D-2 binding sites. mdpi.com

Furthermore, certain thiophene derivatives have been synthesized and evaluated for their activity as free fatty acid receptor 1 (FFAR1) agonists. researchgate.net For example, a structural analogue of a known FFAR1 agonist, where a benzene (B151609) ring was replaced by a thiophene ring, demonstrated affinity for the FFAR1 receptor. researchgate.net

Table 1: Receptor Interaction Profiles of Selected Phenethylamine and Thiophene Derivatives

| Compound/Derivative Class | Receptor Target | Observed Effect | Affinity (Ki) / Potency (EC50) | Reference |

|---|---|---|---|---|

| NBOMe Derivatives | 5-HT2A Receptor | Agonist | EC50: 0.04–0.5 μM | nih.gov |

| NBOMe Derivatives | Adrenergic α1 Receptors | Affinity | Ki: 0.3–0.9 μM | nih.gov |

| NBOMe Derivatives | TAAR1 | Affinity | Ki: 0.06–2.2 μM | nih.gov |

| N-ethyl- and N-n-propyl-N-(2-phenylethyl)-2-(4-fluoro-3- hydroxyphenyl)ethylamine | Dopamine D-2 Receptors | High Selectivity and Potency | Not specified | mdpi.com |

| (1R,2R,4R)-N-((4-((4-(2-Carboxyethyl)phenoxy)methyl)thiophen-2-yl)methyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-aminium Chloride | FFAR1 | Agonist | Active at 10 μM | researchgate.net |

Enzyme Inhibition Potential of this compound Analogues

Analogues of this compound have demonstrated inhibitory activity against a variety of enzymes, highlighting their therapeutic potential.

NAPE-PLD is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. While direct inhibition by this compound has not been reported, studies on other small molecules provide insight into the potential for thiophene-containing compounds to act as NAPE-PLD inhibitors. For instance, symmetrically substituted dichlorophenes like hexachlorophene (B1673135) and bithionol (B75329) have been identified as potent inhibitors of NAPE-PLD, with IC50 values in the low micromolar range. nih.gov

The inhibition of glycosidase enzymes such as α-amylase and α-glucosidase is a key strategy in managing diabetes mellitus. nih.gov Research has shown that novel pyridazine-triazole derivatives can act as α-glucosidase inhibitors, with some compounds showing significant potency. Similarly, certain 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] drugbank.comthiazin-2-yl)-N-arylacetamides have emerged as potent inhibitors of the α-glucosidase enzyme, with IC50 values better than the standard drug, acarbose. nih.gov

Table 2: α-Glucosidase Inhibitory Activity of Selected Heterocyclic Compounds

| Compound Class/Derivative | IC50 (μM) | Reference |

|---|---|---|

| Pyridazine-triazole derivatives | 1.7 to 86.5 | |

| 2-(3-(4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] drugbank.comthiazin-2-yl)-N-phenylacetamide (12a) | 18.25 | nih.gov |

| 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] drugbank.comthiazin-2-yl)-N-(4-chlorophenyl)acetamide (11c) | 30.65 | nih.gov |

| Acarbose (Standard) | 58.8 | nih.gov |

Urease is a bacterial enzyme implicated in various pathological conditions, and its inhibition is a target for therapeutic intervention. Thiophene-containing compounds have shown promise as urease inhibitors. For example, morpholine-thiophene hybrid thiosemicarbazone derivatives have been synthesized and evaluated for their urease inhibitory potential, with some compounds demonstrating significantly greater potency than the standard inhibitor, thiourea. One of the lead inhibitors, 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g), exhibited an IC50 value of 3.80 ± 1.9 µM.

In the realm of proteasome inhibition, which is a validated strategy in cancer therapy, thiophene derivatives have also been identified as active compounds. A study on hydronaphthoquinones as proteasome inhibitors identified a lead compound containing a thiophene sulfonamide moiety. Structure-activity relationship studies revealed that modifications to this scaffold could lead to compounds with significantly improved potency for inhibiting the chymotrypsin-like (CT-L) activity of the proteasome.

Table 3: Urease Inhibitory Activity of Selected Thiophene Derivatives

| Compound | IC50 (μM) | Reference |

|---|---|---|

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5g) | 3.80 ± 1.9 | |

| (E)-2-((5-methylthiophen-2-yl)methylene)-N-(2-morpholinoethyl)hydrazinecarbothioamide (5c) | 4.00 ± 2.4 | |

| (E)-N-(2-morpholinoethyl)-2-(thiophen-2-ylmethylene)hydrazinecarbothioamide (5a) | 4.94 ± 2.7 | |

| Thiourea (Standard) | 22.31 ± 0.03 |

Derivatives of this compound have shown inhibitory activity against other enzymes as well. For instance, 2-(thiophen-2-yl)acetic acid has been identified as a suitable chemical platform for developing inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation. Additionally, N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues have been investigated for their antibacterial efficacy against extended-spectrum-β-lactamase (ESBL)-producing E. coli, suggesting that thiophene derivatives could act as β-lactamase inhibitors.

Cellular Biological Activity of this compound Compounds

The incorporation of a thiophene moiety, often in combination with other functional groups, gives rise to a diverse range of cellular activities. Research into thiophene derivatives has demonstrated their capacity to influence cell proliferation, combat microbial pathogens, and modulate inflammatory and viral processes.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines

Thiophene derivatives have emerged as a significant class of compounds with promising anti-cancer properties. nih.govplos.orgnih.gov These compounds have been shown to exert cytotoxic and antiproliferative effects across a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest. plos.orgnih.gov

A novel thiophene derivative, F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate), has demonstrated potent cytotoxic effects on multiple cancer cell lines, with CC50 values ranging from 0.805 μM to 3.05 μM. plos.orgnih.gov Studies on other thiophene analogues have also revealed significant antiproliferative activity. For instance, a series of 2-amino-3-aroyl-4-substituted thiophenes showed that modifications at the 4- or 5-position of the thiophene ring can significantly enhance activity, with some derivatives exhibiting more pronounced effects against human Molt/4 and CEM leukemia cell lines compared to murine L1210 and FM3A cells. nih.gov The antiproliferative effects of the most active compounds were linked to an increase in the proportion of cells in the G2/M and sub-G1 phases of the cell cycle. nih.gov

Furthermore, certain thiophene derivatives have shown selective cytotoxicity. For example, some cyano-substituted phenantrene derivatives demonstrated pronounced and selective activity against HeLa and HepG2 cancer cell lines, with IC50 values in the nanomolar range. nih.gov The cytotoxic activity of various thiophene derivatives against different cancer cell lines is summarized in the table below.

| Compound | Cancer Cell Line | Activity (IC50/CC50 in µM) | Reference |

|---|---|---|---|

| F8 (methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl) amino]-3-thiophenecarboxylate) | Various human cancer cell lines | 0.805 - 3.05 | plos.orgnih.gov |

| Acrylonitrile (B1666552) 8 | HeLa | 0.33 | nih.gov |

| Acrylonitrile 11 | HeLa | 0.21 | nih.gov |

| Cyclic analogue 15 | HeLa | 0.65 | nih.gov |

| Cyclic analogue 17 | HeLa | 0.45 | nih.gov |

| Thiophene derivative 471 | HeLa | 23.79 µg/mL | researchgate.net |

| Thiophene derivative 480 | HeLa | 33.42 µg/mL | researchgate.net |

| Thiophene derivative 471 | HepG2 | 13.34 µg/mL | researchgate.net |

| Thiophene derivative 480 | HepG2 | 12.61 µg/mL | researchgate.net |

Antimicrobial Activities (Antibacterial, Antifungal, Antimalarial)

The thiophene scaffold is a key component in many compounds exhibiting a broad spectrum of antimicrobial activities. mdpi.comnih.gov Derivatives have shown efficacy against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. nih.govnih.gov

Several studies have highlighted the antibacterial potential of thiophene derivatives. For instance, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and evaluated for their antibacterial activity. Compound S1 from this series was identified as a potent agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a minimum inhibitory concentration (MIC) of 0.81 µM/ml. nih.govnih.gov In another study, N-substituted piperazinylquinolone derivatives containing a thiophene moiety demonstrated activity comparable to or better than reference drugs against Staphylococcus aureus and Staphylococcus epidermidis. nih.gov Specifically, a ciprofloxacin (B1669076) derivative (5a) with an N-[2-[5-(methylthio)thiophen-2-yl]-2-oxoethyl] residue showed significantly improved potency against staphylococci. nih.gov More recent research on N-(4-methylpyridin-2-yl) thiophene-2-carboxamide analogues also confirmed their efficacy against ESBL-producing E. coli. mdpi.com

The antifungal properties of thiophene derivatives are also well-documented. In the same study of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates, compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger, with a MIC value of 0.91 µM/ml. nih.govnih.gov Furthermore, a series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, with compounds 4a and 4f showing excellent fungicidal activities against cucumber downy mildew (Pseudoperonospora cubensis) with EC50 values of 4.69 mg/L and 1.96 mg/L, respectively. mdpi.com

While less common, some thiophene-containing compounds have been investigated for their antimalarial potential. Research into 8-quinolinamines, a known class of antimalarial drugs, has shown that the incorporation of thiophene-related structures can yield compounds with promising activity against Plasmodium species.

| Compound Class/Derivative | Microorganism | Activity (MIC/EC50) | Reference |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S1) | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | nih.govnih.gov |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4) | C. albicans, A. niger | 0.91 µM/ml | nih.govnih.gov |

| N-(thiophen-2-yl) nicotinamide derivative (4a) | P. cubensis | 4.69 mg/L | mdpi.com |

| N-(thiophen-2-yl) nicotinamide derivative (4f) | P. cubensis | 1.96 mg/L | mdpi.com |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

Anti-inflammatory Properties of this compound Derivatives

Thiophene derivatives are recognized for their significant anti-inflammatory properties, with several commercially available anti-inflammatory drugs containing a thiophene ring. nih.govresearchgate.net The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and to modulate the production of inflammatory cytokines. nih.govnih.govresearchgate.net

Research has shown that certain thiophene derivatives can effectively reduce the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, while promoting the anti-inflammatory cytokine IL-10. nih.gov For example, 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives have been identified as selective COX-2 inhibitors, with IC50 values in the range of 0.31–1.40 µM. nih.gov In another study, novel thiophen-2-ylmethylene-based derivatives were synthesized and evaluated for their in vivo anti-inflammatory efficiency. Compounds 6 and 11a from this series demonstrated a remarkable inhibitory effect on the production of TNF-α, even greater than that of the standard drug celecoxib. nih.gov

| Compound Class/Derivative | Mechanism/Target | Activity | Reference |

|---|---|---|---|

| 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene derivatives | COX-2 Inhibition | IC50: 0.31–1.40 µM | nih.gov |

| Thiophen-2-ylmethylene-based derivative 6 | TNF-α Inhibition | Greater than celecoxib | nih.gov |

| Thiophen-2-ylmethylene-based derivative 11a | TNF-α Inhibition | Greater than celecoxib | nih.gov |

| Thiophene pyrazole (B372694) hybrids | COX-2 Inhibition | Moderate and selective | nih.gov |

| Thiophene derivative 4 | 5-LOX Inhibition | ~57% inhibition at 100 µg/mL | nih.gov |

Antiviral Activities, including HCV Replication Inhibition

The antiviral potential of thiophene derivatives has been an area of active research, with a particular focus on the inhibition of the Hepatitis C Virus (HCV). nih.govnih.gov Thiophen urea (B33335) derivatives, for instance, have been identified as a new class of HCV entry inhibitors. nih.gov In one study, seven such compounds showed potent antiviral activities against HCV genotypes 1 and 2, with EC50 values below 30 nM. nih.gov The lead compound, J2H-1701, exhibited effective multi-genotypic antiviral activity with IC50 values in the nano- to subnanomolar range against six HCV genotypes. nih.gov

Further research into thiophene-2-carboxylic acids led to the identification of tertiary amides that inhibit both the HCV NS5B polymerase in vitro and HCV subgenomic RNA replication in Huh-7 cells. nih.gov The antiviral activity of these compounds is underscored by the reduction in intracellular HCV RNA content. researchgate.net While direct antiviral data for this compound is not available, the potent activity of these related thiophene structures highlights a promising avenue for further investigation.

| Compound Class/Derivative | Virus | Activity (EC50/IC50) | Reference |

|---|---|---|---|

| Thiophen urea derivative J2H-1701 | HCV (multiple genotypes) | Nano- to subnanomolar range | nih.gov |

| Thiophen urea derivatives (7 compounds) | HCV (genotypes 1/2) | < 30 nM | nih.gov |

| Indole derivative 12e | HCV | 1.1 µmol/l | nih.gov |

Antioxidant Capacity of this compound and Related Structures

Thiophene and its derivatives have demonstrated notable antioxidant properties, which are often attributed to the electron-rich nature of the thiophene ring. nih.govmdpi.comnih.gov These compounds can act as radical scavengers, neutralizing harmful free radicals and potentially mitigating oxidative stress-related pathologies. mdpi.comresearchgate.net

Studies have shown that the introduction of specific functional groups to the thiophene scaffold can significantly enhance its antioxidant activity. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were evaluated for their antioxidant potential using the DPPH method. Compounds S4 and S6 from this series exhibited excellent antioxidant activity, with IC50 values of 48.45 and 45.33 µM, respectively, comparable to the standard antioxidant ascorbic acid. nih.govresearchgate.net In another study, 3-amino thiophene-2-carboxamide derivatives showed the highest antioxidant activity among the tested compounds, with inhibition percentages ranging from 46.9% to 62.0%. nih.gov This enhanced activity is thought to be due to the electron-donating amino group, which increases the resonance of electrons on the thiophene ring, facilitating the trapping of peroxide radicals. nih.gov

| Compound Class/Derivative | Assay | Activity (IC50/Inhibition %) | Reference |

|---|---|---|---|

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S4) | DPPH | 48.45 µM | nih.govresearchgate.net |

| Ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (S6) | DPPH | 45.33 µM | nih.govresearchgate.net |

| 3-amino thiophene-2-carboxamide (7a) | ABTS | 62.0% | nih.gov |

| 3-amino thiophene-2-carboxamide derivatives (7a-c) | ABTS | 46.9 - 62.0% | nih.gov |

In Vivo Pharmacological Characterization of this compound (if applicable to compound class)

A number of thiophene derivatives have been evaluated in animal models of inflammation. For instance, a series of thiophen-2-ylmethylene-based derivatives were tested for their anti-inflammatory efficiency using a formalin-induced paw edema bioassay in rats. nih.gov Compounds 6 and 11a from this series demonstrated a rapid onset and long duration of anti-inflammatory potency, which was superior to the standard drug celecoxib. nih.gov In another in vivo study using a guinea pig asthma model, a thiophene derivative (compound 4) was able to reduce inflammation when administered orally. nih.gov Furthermore, some of these bioactive compounds have also shown promising analgesic effects in animal models. nih.gov

These in vivo studies, although not on the specific title compound, suggest that this compound and its close analogues could possess significant in vivo anti-inflammatory and potentially analgesic properties, warranting further investigation.

Evaluation in Preclinical Disease Models

The primary preclinical evaluation of methiopropamine has focused on its psychostimulant and behavioral effects in rodent models, drawing comparisons to its well-known analogue, methamphetamine.

At higher doses (10-30 mg/kg), methiopropamine administration in mice leads to a range of other observable effects, including motor stereotypies (such as intense repetitive movements), hypothermia, and both mechanical and thermal analgesia. nih.govresearchgate.net Furthermore, studies have indicated that methiopropamine can induce aggressive behavior in mice. researchgate.net

Significant dose-dependent physiological changes have also been documented. High doses strongly affect cardiovascular and respiratory parameters, leading to increased heart rate, elevated breath rate, and higher blood pressure, while paradoxically reducing oxygen saturation. nih.govresearchgate.net Investigations into its neurotoxic potential have demonstrated that methiopropamine can exert neurotoxicity through mechanisms involving dopamine receptors. researchgate.net

Metabolic Fate and Pharmacokinetic Studies (ADME) of this compound Analogues

The metabolic fate and pharmacokinetic profile of methiopropamine have been characterized, revealing a pathway similar to that of methamphetamine. researchgate.netnih.govwikipedia.org

Absorption and Distribution: Following intraperitoneal injection in mice, methiopropamine is rapidly absorbed and distributed to both the blood and the brain, reaching maximum concentrations within 10 minutes. nih.govresearchgate.net Its pharmacokinetic profile, including concentration-time curves and brain-to-blood drug ratios, closely resembles that of methamphetamine. nih.govresearchgate.net

Metabolism: The metabolism of methiopropamine proceeds through several key pathways analogous to methamphetamine, primarily involving N-demethylation, hydroxylation, and deamination. wikipedia.org The initial step of N-demethylation produces an active metabolite, thiopropamine. wikipedia.org Other identified active metabolites include 4-hydroxymethiopropamine and various thiophene S-oxides. wikipedia.org These intermediate metabolites are subsequently deaminated by the cytochrome P450 enzyme CYP2C19 in the liver, converting them into the inactive compound 1-(thiophen-2-yl)-2-propan-2-one. wikipedia.org The final major metabolic end-product is thiophene-2-carboxylic acid, a hydrophilic compound that is excreted in the urine. wikipedia.orgsyntheticpages.org

Excretion: The primary route of elimination is renal. Thiophene-2-carboxylic acid is the main metabolite found in urine. wikipedia.orgsyntheticpages.org Additionally, unchanged methiopropamine and its active N-demethylated metabolite, thiopropamine, are also excreted renally. wikipedia.org The elimination half-life of methiopropamine in mice has been reported to be approximately 30 minutes. nih.govresearchgate.net

| Pharmacokinetic Parameter | Value (for Methiopropamine in mice) | References |

| Time to Max. Concentration (Tmax) | ~10 minutes (Brain) | nih.govresearchgate.net |

| Elimination Half-life (T½) | ~30 minutes | nih.govresearchgate.net |

| Primary Metabolizing Enzyme | CYP2C19 | wikipedia.org |

| Primary Route of Excretion | Renal | wikipedia.org |

| Metabolite | Metabolic Pathway | Activity | References |

| Thiopropamine | N-demethylation | Active | wikipedia.org |

| 4-Hydroxymethiopropamine | Hydroxylation | Active | wikipedia.org |

| Thiophene S-oxides | Oxidation | Active | wikipedia.org |

| 1-(thiophen-2-yl)-2-propan-2-one | Deamination | Inactive | wikipedia.org |

| Thiophene-2-carboxylic acid | Further Oxidation | Inactive (Final Product) | wikipedia.orgsyntheticpages.org |

Mechanistic Insights into this compound Biological Action

The biological actions of methiopropamine are primarily attributed to its interaction with monoamine transporters.

Identification of Molecular Targets and Pathways

The principal molecular targets of methiopropamine are the norepinephrine (B1679862) transporter (NET) and the dopamine transporter (DAT). nih.govwikipedia.org It functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). researchgate.netnih.govwikipedia.org In vitro studies using human transporters expressed in transfected cells have quantified its inhibitory activity. nih.gov

Methiopropamine exhibits a preference for inhibiting norepinephrine reuptake over dopamine reuptake, being approximately 1.85 times more selective for NET. wikipedia.orgsyntheticpages.org Compared to dextroamphetamine, it is considerably less potent, showing about one-third of the potency as a norepinephrine reuptake inhibitor and only one-fifth as a dopamine reuptake inhibitor. wikipedia.orgsyntheticpages.org Its activity at the serotonin (B10506) transporter (SERT) is considered negligible, with inhibitory effects observed only at high concentrations (IC50 > 25 µM). nih.govwikipedia.org This selective action on catecholamine transporters classifies its primary mechanism as the inhibition of norepinephrine and dopamine uptake at submicromolar concentrations. nih.gov

| Molecular Target | Inhibitory Concentration (IC50) | Relative Potency (vs. Dextroamphetamine) | References |

| Norepinephrine Transporter (NET) | 0.47 µM | ~33% | researchgate.netnih.govwikipedia.orgsyntheticpages.org |

| Dopamine Transporter (DAT) | 0.74 µM | ~20% | researchgate.netnih.govwikipedia.orgsyntheticpages.org |

| Serotonin Transporter (SERT) | > 25 µM | Negligible | nih.govwikipedia.org |

Characterization of Cellular and Biochemical Effects

The inhibition of NET and DAT by methiopropamine initiates a cascade of downstream cellular and biochemical events.

The primary biochemical effect is an increase in the extracellular concentrations of norepinephrine and dopamine in the synapse, which in turn leads to the activation of the sympathetic nervous system. researchgate.net The elevated levels of synaptic dopamine are believed to trigger several cellular responses, including dopamine-dependent oxidative stress and the initiation of pro-apoptotic (cell death) pathways. researchgate.net

Furthermore, methiopropamine has been associated with neuroinflammatory processes, evidenced by the activation of microglia. researchgate.net On a structural level, the compound has been shown to enhance synaptic plasticity, specifically by increasing the density of dendritic spines in the nucleus accumbens (NAcc), a key brain region involved in reward and motivation. researchgate.net The most direct and observable systemic effect of these cellular changes is the stimulation of locomotor activity in rodents, a hallmark of psychostimulant compounds. nih.govnih.govresearchgate.net

Computational Chemistry and Cheminformatics in N Methyl 2 Thiophen 2 Yl Ethanamine Research

Quantum Chemical Calculations for N-Methyl-2-(thiophen-2-YL)ethanamine

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic properties of this compound. jmaterenvironsci.com These calculations help in understanding the molecule's reactivity, stability, and spectroscopic characteristics.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a significant parameter that reflects the molecule's excitability and chemical stability; a smaller gap suggests higher reactivity. nih.gov

For thiophene (B33073) derivatives, the HOMO is typically delocalized over the entire molecule, with significant contributions from the thiophene ring and its substituents. mdpi.com The LUMO is also generally delocalized across the π-system. mdpi.com In the case of this compound, the nitrogen atom of the amino group is expected to contribute significantly to the HOMO, enhancing its electron-donating capability. researchgate.net

Computational studies on related thiophene derivatives provide insights into the expected HOMO-LUMO energy gap. For instance, DFT calculations on various thiophene derivatives have shown that the HOMO-LUMO gap can be tuned by altering the substituents on the thiophene ring. mdpi.com A study on 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives showed that the HOMO-LUMO gap is sensitive to the type of heteroatom in the ring. mdpi.com For this compound, the ethylamine (B1201723) side chain will influence the electronic distribution and thus the HOMO-LUMO gap.

Table 1: Representative HOMO, LUMO, and Energy Gap Values for Thiophene Derivatives Calculated using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | - | - | 4.6255 | nih.gov |

| Methyl-3-aminothiophene-2-carboxylate | - | - | 4.537 | mdpi.com |

| 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide (ax. conformation) | - | - | 4.0805 | mdpi.com |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. Green areas represent neutral potential. researchgate.net

For thiophene and its derivatives, the MEP map typically shows a region of negative electrostatic potential located around the sulfur atom and the π-system of the thiophene ring, indicating their nucleophilic character. nih.govrsc.org In this compound, the nitrogen atom of the methylamine (B109427) group would also present a region of high negative potential due to the lone pair of electrons, making it a likely site for protonation and hydrogen bonding. researchgate.net Conversely, the hydrogen atoms of the amine group and the thiophene ring would exhibit positive electrostatic potential. researchgate.net

Studies on similar molecules, such as 2-methoxythiophene, have shown that the most negative electrostatic potential is located on the oxygen atom of the methoxy (B1213986) group, highlighting it as a probable site for electrophilic attack. epstem.net For this compound, the nitrogen atom would be the primary site for such interactions. The MEP analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a key role. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Molecular docking studies on various thiophene derivatives have revealed their potential to bind to a range of biological targets, including enzymes and receptors implicated in different diseases. mdpi.comcolab.ws For instance, thiophene derivatives have been investigated as potential inhibitors of cathepsin D and as antimicrobial agents targeting bacterial proteins. mdpi.comresearchgate.net

The binding of this compound and its analogues to a protein target would likely involve a combination of interactions. The thiophene ring can participate in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the binding pocket. nih.gov The nitrogen atom of the ethylamine group can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, forming crucial interactions with polar residues in the binding site. The sulfur atom of the thiophene ring can also engage in specific interactions. nih.gov

A study on thiophene-derived Schiff base complexes showed that the ligand interactions within the active site of E. coli's receptor protein were crucial for their antimicrobial activity. acs.org Similarly, docking studies of thiophene derivatives against A. baumannii and E. coli outer membrane proteins (OMPs) revealed strong binding affinities, with interactions such as π-π stacking with tyrosine and phenylalanine residues. nih.gov

The binding affinity, often expressed as a docking score or binding energy, is a quantitative prediction of the strength of the interaction between a ligand and a protein. Lower binding energy values typically indicate a more stable and favorable interaction.

Computational studies have been used to predict the binding affinities of various thiophene derivatives. For example, in a study of thiophene derivatives as potential antitubercular agents, a compound showed a better docking score of -8.516 kcal/mol against the DprE1 enzyme compared to the standard drug Isoniazid. colab.ws Another investigation on thiophene derivatives as antimicrobial agents found that phenylethylamine derivatives exhibited the highest binding affinity for S. aureus tyrosyl-tRNA synthetase. researchgate.net

Table 2: Predicted Binding Affinities of Thiophene Analogues against Various Protein Targets

| Thiophene Analogue | Protein Target | Predicted Binding Affinity (Docking Score, kcal/mol) | Reference |

| Thiophene derivative (S23) | DprE1 (M. tuberculosis) | -8.516 | colab.ws |

| (E)-4-Methyl-N-[(5-nitrothiophen-2-yl)methylidene]aniline | Not Specified | Not Specified | researchgate.net |

| 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) | COVID-19 Main Protease (5R7Y) | Not Specified | nih.gov |

| Thiophene carboxamide derivative (2b) | Tubulin | Not Specified | mdpi.com |

| Thiophene carboxamide derivative (2e) | Tubulin | Not Specified | mdpi.com |

Molecular Dynamics Simulations to Understand this compound Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, offering insights into its conformational flexibility and its interactions with the surrounding environment, such as a solvent or a biological membrane. rsc.org MD simulations are particularly useful for studying the stability of ligand-protein complexes predicted by molecular docking. mdpi.com

For thiophene-containing compounds, MD simulations have been employed to assess the stability of their interactions with protein targets. mdpi.com For example, MD simulations of thiophene carboxamide derivatives complexed with tubulin were performed for 100 ns to evaluate the stability of the binding. mdpi.com Similarly, MD simulations have been used to study the transport of thiophene through polymer membranes. researchgate.net

An MD simulation of this compound, either free in solution or bound to a protein, would reveal its conformational landscape. The simulation would show the flexibility of the ethylamine side chain relative to the more rigid thiophene ring. When bound to a protein, an MD simulation can confirm the stability of the interactions observed in the docking pose, such as hydrogen bonds and hydrophobic contacts, over the simulation time. This provides a more realistic and reliable assessment of the binding mode and affinity. Ab initio molecular dynamics studies on thiophene itself have elucidated the relaxation pathways following photoexcitation, highlighting the dynamic nature of the thiophene ring. rsc.org

In Silico ADME and Drug-Likeness Prediction for this compound Derivatives

The development of viable drug candidates from lead compounds, such as derivatives of this compound, necessitates a thorough evaluation of their pharmacokinetic profiles. In the early stages of drug discovery, in silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of novel molecules. These computational tools allow for the rapid screening of large libraries of compounds to identify those with the most promising drug-like characteristics, thereby reducing the time and cost associated with experimental assays.

Researchers have increasingly applied computational models to predict the ADME profiles of various thiophene-containing compounds, providing insights that are pertinent to the study of this compound derivatives. These studies typically evaluate a range of physicochemical and pharmacokinetic parameters to assess a compound's potential for oral bioavailability and its ability to reach its biological target.

A critical aspect of drug-likeness assessment is the adherence to established principles such as Lipinski's rule of five. This rule stipulates that orally active drugs generally have a molecular weight of less than 500 Daltons, a logP (a measure of lipophilicity) not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov Veber's rule, which considers the number of rotatable bonds (≤10) and the topological polar surface area (TPSA ≤ 140 Ų), offers additional criteria for good oral bioavailability. nih.gov

In silico studies on various thiophene derivatives have demonstrated a favorable drug-likeness profile for many of these compounds. For instance, a study on a series of novel thiophene derivatives designed as potential anti-Salmonella typhi inhibitors showed that the compounds generally adhered to Lipinski's rule of five, with no more than one violation, indicating good oral bioavailability. ajol.info Similarly, research on melatonin (B1676174) derivatives, which can be structurally analogous to certain thiophene compounds, confirmed that the synthesized molecules met the criteria of both Lipinski's and Veber's rules. nih.gov